molecular formula C17H19NOS2 B11670677 (5Z)-3-cyclohexyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11670677
M. Wt: 317.5 g/mol
InChI Key: ONQANSTVUADLOX-PTNGSMBKSA-N
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Description

(5Z)-3-cyclohexyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylphenyl group, and a thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of cyclohexylamine, 4-methylbenzaldehyde, and 2-thioxo-4-thiazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research suggests it may have anti-inflammatory and anticancer activities, although further studies are needed to confirm these effects.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which (5Z)-3-cyclohexyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism. The compound’s anti-inflammatory effects could be attributed to the modulation of signaling pathways involved in inflammation, such as the NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-cyclohexyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a cyclohexyl group and a methylphenyl group, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C17H19NOS2

Molecular Weight

317.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H19NOS2/c1-12-7-9-13(10-8-12)11-15-16(19)18(17(20)21-15)14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3/b15-11-

InChI Key

ONQANSTVUADLOX-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3

Origin of Product

United States

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